1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Solubility Hydrochloride Salt Aqueous Formulation

1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride (CAS 1856025-56-3) is a synthetic, small-molecule heterocyclic amine supplied as a hydrochloride salt. Its structure features a pyrazole core linked via an aminomethyl bridge to an N-methylpyrrole moiety.

Molecular Formula C11H17ClN4
Molecular Weight 240.73 g/mol
CAS No. 1856025-56-3
Cat. No. B12350039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
CAS1856025-56-3
Molecular FormulaC11H17ClN4
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NCC2=CC=CN2C.Cl
InChIInChI=1S/C11H16N4.ClH/c1-3-15-9-10(7-13-15)12-8-11-5-4-6-14(11)2;/h4-7,9,12H,3,8H2,1-2H3;1H
InChIKeyIIWLXXYFDRBUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine Hydrochloride (CAS 1856025-56-3): Chemical Identity and Procurement Baseline


1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride (CAS 1856025-56-3) is a synthetic, small-molecule heterocyclic amine supplied as a hydrochloride salt . Its structure features a pyrazole core linked via an aminomethyl bridge to an N-methylpyrrole moiety. It is cataloged primarily as a research chemical by several international suppliers . The free base form, 1-ethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1006465-85-5), is also commercially available and is defined by the molecular formula C11H16N4 (MW 204.27) . This compound is a member of a broader series of N-substituted pyrazol-4-amine derivatives that are of interest in exploratory medicinal chemistry and chemical biology.

Procurement Risk Alert: Why Analog Substitution is Not Supported for 1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine Hydrochloride


Generic substitution within the N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazol-4-amine scaffold is not supported by publicly available data for CAS 1856025-56-3. Closely related analogs, such as the 1-propyl (CAS 1856095-31-2), 1,5-dimethyl, or 1-(2,2-difluoroethyl) variants, differ in critical physicochemical and potential pharmacodynamic properties including lipophilicity, steric bulk, and hydrogen bonding capacity . Without published head-to-head studies, any substitution between these compounds introduces unknown and potentially significant changes to target binding kinetics, selectivity, or functional activity. Procurement decisions must therefore be made with the understanding that each analog can be considered only for the specific structural and physical characteristics documented by the vendor, and that interchangeability cannot be inferred from class-level assumptions.

Quantitative Differentiation Evidence for 1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine Hydrochloride


Solubility and Salt Form Advantage for Aqueous Assay Compatibility

The hydrochloride salt (CAS 1856025-56-3) is reported to offer enhanced solubility in aqueous solutions compared to the free base form (CAS 1006465-85-5) . This is a critical practical advantage for in vitro assays, where poor solubility of weak bases often limits the maximum testable concentration and can compromise dose-response accuracy. While quantitative solubility data (e.g., mg/mL or thermodynamic solubility in PBS) have not been publicly disclosed for either form, the structural difference between the ionic salt and the neutral free base is universally recognized to favor aqueous solubility [1].

Solubility Hydrochloride Salt Aqueous Formulation

Molecular Weight and Purity Specification for Accurate Molar Calculations

The free base form of the compound is commercially available with a documented purity specification of 97-98% . Its molecular weight of 204.27 g/mol is precisely defined and used for molarity calculations . The hydrochloride salt (CAS 1856025-56-3) has a calculated molecular weight of 240.73 g/mol (C11H17ClN4) , which provides a 17.8% greater formula weight per mole of active pharmacophore. This distinction is critical for procurement and stock solution preparation, ensuring that the correct molar equivalent is used in synthesis or biological testing.

Molecular Weight Purity Analytical Specification

Recommended Application Scenarios for 1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine Hydrochloride (CAS 1856025-56-3)


In Vitro Pharmacological Screening Requiring Aqueous Solubility

The hydrochloride salt is the preferred form for high-throughput screening or biochemical assays where dissolution in aqueous buffers like PBS or cell culture media is required . Its enhanced aqueous solubility, compared to the free base, minimizes the need for organic co-solvents (e.g., DMSO) that may introduce assay artifacts.

Exploratory Medicinal Chemistry in Pyrazole-Based Libraries

This compound serves as a key reference standard within a proprietary or published library of N-[(1-methylpyrrol-2-yl)methyl]-pyrazol-4-amines. The ethyl substituent at the pyrazole 1-position provides a defined lipophilic and steric profile (XLogP3 of -0.1 for the core amine) that is critical for structure-activity relationship (SAR) studies exploring N1-substitution [1].

Chemical Biology Probe Development

The compound's bifunctional structure, containing both a hydrogen bond donor (secondary amine) and acceptor-rich heterocycles, positions it as a candidate for fragment-based drug discovery or as a chemical biology probe. The salt form's availability facilitates initial solubility-dependent assays .

Organic Synthesis as a Synthetic Intermediate

With a defined purity of >=97% and a reactive secondary amine handle, CAS 1856025-56-3 can be used as a building block in medicinal chemistry campaigns for the synthesis of more complex, functionalized pyrazoles or pyrroles through amide coupling or reductive amination reactions .

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